molecular formula C22H20N2O5S B11239728 N-(2,5-dimethoxyphenyl)-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide

N-(2,5-dimethoxyphenyl)-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide

Cat. No.: B11239728
M. Wt: 424.5 g/mol
InChI Key: QFMAQKDYRRTLKJ-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide is a complex organic compound that belongs to the class of thiazine derivatives. Thiazine compounds are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,5-dimethoxyphenyl)-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide typically involves multi-step organic reactionsCommon reagents used in these reactions include thionyl chloride, dimethoxybenzene, and various amines .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are often employed to monitor the synthesis and confirm the structure of the final product .

Chemical Reactions Analysis

Types of Reactions: N-(2,5-dimethoxyphenyl)-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-(2,5-dimethoxyphenyl)-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, which play a role in inflammation and pain . Additionally, its interaction with cellular receptors can trigger apoptosis in cancer cells .

Comparison with Similar Compounds

Uniqueness: N-(2,5-dimethoxyphenyl)-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide stands out due to its unique combination of functional groups, which enhance its chemical reactivity and broaden its range of applications. Its ability to undergo various chemical reactions and its potential therapeutic properties make it a valuable compound for further research and development .

Properties

Molecular Formula

C22H20N2O5S

Molecular Weight

424.5 g/mol

IUPAC Name

N-(2,5-dimethoxyphenyl)-6-methyl-5,5-dioxobenzo[c][1,2]benzothiazine-9-carboxamide

InChI

InChI=1S/C22H20N2O5S/c1-24-19-10-8-14(12-17(19)16-6-4-5-7-21(16)30(24,26)27)22(25)23-18-13-15(28-2)9-11-20(18)29-3/h4-13H,1-3H3,(H,23,25)

InChI Key

QFMAQKDYRRTLKJ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)C(=O)NC3=C(C=CC(=C3)OC)OC)C4=CC=CC=C4S1(=O)=O

Origin of Product

United States

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